Cas no 52799-86-7 (h-tyr-obzl)

h-tyr-obzl structure
h-tyr-obzl structure
Product Name:h-tyr-obzl
CAS No:52799-86-7
MF:C23H23NO3
MW:361.433626413345
CID:937486
PubChem ID:7408223
Update Time:2025-09-25

h-tyr-obzl Chemical and Physical Properties

Names and Identifiers

    • h-tyr-obzl
    • O-BENZYLTYROSINE ESTER
    • Benzyl O-benzyltyrosinate
    • L-Tyrosine benzyl ester
    • tyrosine, O-(phenylmethyl)-, phenylmethyl ester
    • (S)-tyrosine benzyl ester
    • J-521657
    • Benzyl (S)-2-amino-3-(4-(benzyloxy)phenyl)propanoate
    • BENZYL (2S)-2-AMINO-3-[4-(BENZYLOXY)PHENYL]PROPANOATE
    • AKOS027427028
    • (S)-Benzyl 2-amino-3-(4-(benzyloxy)phenyl)propanoate
    • UCRXQUVKDMVBBM-QFIPXVFZSA-N
    • O-benzyltyrosine benzyl ester
    • L-Tyrosine, O-(phenylmethyl)-, phenylmethyl ester
    • SCHEMBL1855604
    • 52799-86-7
    • O-Benzyl-L-tyrosine benzyl ester
    • Q-201496
    • CS-0453277
    • benzyl (2S)-2-amino-3-(4-phenylmethoxyphenyl)propanoate
    • MDL: MFCD00080887
    • Inchi: 1S/C23H23NO3/c24-22(23(25)27-17-20-9-5-2-6-10-20)15-18-11-13-21(14-12-18)26-16-19-7-3-1-4-8-19/h1-14,22H,15-17,24H2/t22-/m0/s1
    • InChI Key: UCRXQUVKDMVBBM-QFIPXVFZSA-N
    • SMILES: O(CC1C=CC=CC=1)C([C@H](CC1C=CC(=CC=1)OCC1C=CC=CC=1)N)=O

Computed Properties

  • Exact Mass: 361.16789
  • Monoisotopic Mass: 361.16779360g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 9
  • Complexity: 421
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 61.6Ų

Experimental Properties

  • Melting Point: 94-96℃
  • PSA: 61.55

h-tyr-obzl Security Information

  • Hazard Category Code: 22-50
  • Safety Instruction: 61
  • Hazardous Material Identification: Xn N

h-tyr-obzl Pricemore >>

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